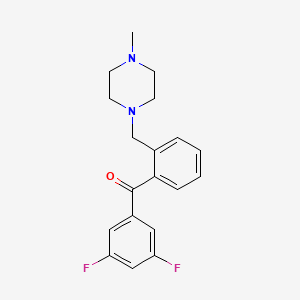
3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O. It is characterized by the presence of two fluorine atoms and a piperazine ring attached to a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with different functional groups.
科学的研究の応用
3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 3,5-Difluoro-2’-(4-ethylpiperazinomethyl) benzophenone
Uniqueness
3,5-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific positioning of the fluorine atoms and the piperazine ring. This unique structure imparts distinct chemical and
生物活性
3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898789-35-0) is a synthetic compound belonging to the benzophenone class, characterized by its unique chemical structure which includes a difluoro group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C19H20F2N2O
- Molecular Weight : 330.38 g/mol
- IUPAC Name : (3,5-difluorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone
- Purity : 95% or higher .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the difluoro substitution may enhance its lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that benzophenone derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Preliminary findings suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have shown that derivatives of benzophenones can induce apoptosis in malignant cells. Specifically, studies involving B16F10 melanoma cells indicate that certain analogs can inhibit cell viability without significant toxicity at lower concentrations .
Study on Tyrosinase Inhibition
A recent investigation into the tyrosinase inhibitory effects of benzophenone analogs found that compounds structurally related to this compound significantly reduced tyrosinase activity in B16F10 cells. This inhibition is crucial for applications in hyperpigmentation treatment .
Table: Summary of Biological Activities
特性
IUPAC Name |
(3,5-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLGMFQCOGVLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643901 |
Source


|
| Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-51-1 |
Source


|
| Record name | (3,5-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














